molecular formula C18H18ClNO4 B5663517 ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate

ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate

Cat. No. B5663517
M. Wt: 347.8 g/mol
InChI Key: OJSVAUDZYGFRDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate involves several key steps, including alkylation, selective reduction, and crystal structure determination. For instance, efficient synthesis methods have been developed for precursors and derivatives, highlighting facile routes and consecutive reactions that yield highly pure crystals. These methods are pivotal for creating building synthons for novel agents, as demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques like X-ray single crystal structure determination, revealing detailed geometrical parameters and crystallization patterns. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate was solved, showing nearly coplanar carbon and oxygen atoms and a columnar arrangement due to C-H···π interactions (Baolin et al., 2007).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including regioselective nucleophilic attacks and transformations into intermediates, leading to products with significant analgesic and anti-inflammatory activities. These reactions are crucial for the development of new pharmaceutical agents (Agudoawu & Knaus, 2000).

Physical Properties Analysis

The synthesis and structural elucidation of compounds similar to ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate provide insights into their physical properties. Techniques like NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction have been employed to characterize these compounds, revealing details about their crystalline forms, molecular packing, and non-covalent interactions (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties of related compounds are characterized by their reactivity, including their ability to form various derivatives through reactions like the Mannich reaction and the synthesis of triorganotin(IV) complexes. These studies contribute to understanding the compound's reactivity and potential applications in developing new materials or pharmaceutical agents (Lee et al., 1984).

properties

IUPAC Name

ethyl 2-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-3-23-17(21)11-24-14-9-7-13(8-10-14)18(22)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSVAUDZYGFRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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